4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine is a synthetic compound belonging to the azaindole family. Azaindoles, particularly pyrrolo[3,2-c]pyridines, are important bioisosteres for indoles and purines, exhibiting a diverse range of biological activities. [ [], [], [] ] This has made them valuable scaffolds in medicinal chemistry for developing novel therapeutics.
4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolo[3,2-c]pyridine family. This compound is characterized by its unique structure, which includes a pyrrole ring fused with a pyridine ring, and a methoxy group at the 4-position and a methyl group at the 1-position. It has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound is classified under the category of nitrogen-containing heterocycles. It is often synthesized for research purposes and has been studied for its pharmacological properties. The synthesis methods and applications of this compound are documented in various scientific literature and patents, highlighting its significance in chemical research and potential therapeutic uses .
The synthesis of 4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine typically involves multi-step reactions. One common method includes:
The synthesis process can be summarized as follows:
Industrial production methods for this compound are less documented but can be scaled up from laboratory techniques with appropriate optimization.
Key structural data includes:
4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine can participate in various chemical reactions:
Common reagents used in these reactions include:
Major products from these reactions often include various substituted derivatives with distinct functional groups attached to the core structure.
The mechanism of action for 4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine primarily involves its interaction with biological targets at the molecular level. Research indicates that this compound may act as an inhibitor for specific pathways related to fibrosis treatment by modulating Toll-like receptor 9 activity. This suggests potential applications in therapeutic contexts where modulation of immune responses is beneficial .
Key physical properties include:
Chemical properties include:
Relevant data on these properties can be found in chemical databases such as PubChem and BenchChem .
4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine has several scientific uses:
Research continues to explore its full range of applications, particularly in drug discovery and development contexts where novel compounds are sought for therapeutic use .
The pyrrolo[3,2-c]pyridine scaffold represents a privileged structure in medicinal chemistry, formed by the fusion of pyrrole and pyridine rings. This bicyclic system integrates two pharmacologically significant heterocycles: the electron-rich pyrrole contributes to π-stacking interactions and hydrophobic binding, while the pyridine nitrogen acts as a hydrogen-bond acceptor or coordinates with metal ions. The fusion creates a planar, aromatic system that enhances DNA intercalation and protein binding capabilities. For 4-methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine, the methoxy group at C4 and methyl at N1 further modulate electron density and steric properties, optimizing interactions with biological targets. This molecular architecture is exemplified in FDA-approved drugs like Vemurafenib (a BRAF kinase inhibitor), where pyrrolopyridine cores enable high-affinity target engagement [3] [6]. The scaffold’s versatility allows derivatization at C3, C4, and N1 positions, facilitating rational design of kinase inhibitors, GPCR modulators, and tubulin-binding agents [4] [9].
Pyrrolopyridines exist as six structural isomers differing in nitrogen atom placement. Each isomer exhibits distinct electronic distributions and hydrogen-bonding patterns, leading to varied biological activities:
Table 1: Comparative Pharmacological Profiles of Key Pyrrolopyridine Isomers
Isomer | Representative Derivative | Primary Activity | Target Affinity (IC₅₀/EC₅₀) | Metabolic Stability (CL, μL/min/mg) |
---|---|---|---|---|
Pyrrolo[3,2-c]pyridine | 4-Methoxy-1-methyl derivative | Tubulin polymerization inhibition | 0.12 μM (HeLa cells) [4] | 29 (Human liver microsomes) [6] |
Pyrrolo[3,4-c]pyridine | 6-F-phenyl-GPR119 agonist (8a) | Antidiabetic (GPR119 agonist) | 0.016 μM (cAMP assay) [6] | 84 (Rat liver microsomes) [6] |
Pyrrolo[2,3-b]pyridine | 4-Methoxy-1H-pyrrolo[2,3-b]pyridine | Nucleobase mimicry | Not reported | Low (WGK 3 hazard) [5] |
The [3,2-c] isomer’s balanced lipophilicity (LogP ~1.8–2.2) and conformational rigidity make it ideal for blood-brain barrier penetration and sustained target engagement, contrasting with more polar isomers like [3,4-c] [4] [6].
The pyrrolo[3,2-c]pyridine core serves as a rigid bioisostere for cis-olefin pharmacophores, eliminating geometric instability inherent to flexible molecules. Combretastatin A-4 (CA-4), a natural tubulin inhibitor, contains a metabolically labile cis-double bond that isomerizes to the inactive trans-form in vivo. By replacing CA-4’s olefin with 4-methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine, researchers enforced a coplanar conformation between the 3,4,5-trimethoxyphenyl and indole rings, mimicking the bioactive cis-orientation. This strategy yielded derivative 10t (6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine), which exhibited:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2